4-(7-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)benzoic acid
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Overview
Description
4-(7-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)benzoic acid: is a complex organic compound characterized by its fused heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothienopyrimidine core. One common approach is the cyclization of appropriately substituted pyrimidines with sulfur-containing reagents. The reaction conditions often require high temperatures and the presence of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors capable of maintaining precise temperature and pressure conditions. Continuous flow chemistry might be employed to enhance efficiency and control over the reaction parameters. Purification steps, such as recrystallization or chromatography, would be necessary to achieve the desired purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Medicine: : It may be explored for its antiproliferative properties, making it a candidate for cancer treatment research.
Chemistry: : Its unique structure can be used as a building block for synthesizing more complex molecules.
Biology: : The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to downstream effects in biological pathways. The exact mechanism would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the ethyl group and the fused benzothienopyrimidine ring system. Similar compounds include other benzothienopyrimidines and related heterocyclic compounds, which may have different substituents or core structures. These compounds can exhibit varying degrees of biological activity and chemical reactivity.
List of Similar Compounds
3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)benzoic acid
4-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)benzoic acid
4-(4-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)benzoic acid
Properties
IUPAC Name |
4-(7-ethyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-2-10-3-8-13-14(9-10)25-18-15(13)17(22)20-16(21-18)11-4-6-12(7-5-11)19(23)24/h4-7,10H,2-3,8-9H2,1H3,(H,23,24)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGCRGNOUURQTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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